molecular formula C16H16N2O4 B12684773 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine nitrate CAS No. 90284-53-0

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine nitrate

Cat. No.: B12684773
CAS No.: 90284-53-0
M. Wt: 300.31 g/mol
InChI Key: ICNWPNRZMWPYLQ-UHFFFAOYSA-N
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Description

EINECS 290-917-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 290-917-4 involves specific synthetic routes and reaction conditions. Typically, the compound is synthesized through a series of chemical reactions that may include condensation, oxidation, and reduction processes. The exact synthetic route depends on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of EINECS 290-917-4 is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve the use of large-scale reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

EINECS 290-917-4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 290-917-4 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome.

Major Products Formed

The major products formed from the reactions of EINECS 290-917-4 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

EINECS 290-917-4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 290-917-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

EINECS 290-917-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include:

  • EINECS 203-770-8 (amyl nitrite)
  • EINECS 234-985-5 (bismuth tetroxide)
  • EINECS 239-934-0 (mercurous oxide)

Uniqueness

What sets EINECS 290-917-4 apart from similar compounds is its unique chemical structure and properties, which make it suitable for specific applications in research and industry. Its reactivity and interaction with biological systems may differ from those of other compounds, providing distinct advantages in certain contexts.

Properties

CAS No.

90284-53-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone;nitric acid

InChI

InChI=1S/C16H15NO.HNO3/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17;2-1(3)4/h2-9H,10-11H2,1H3;(H,2,3,4)

InChI Key

ICNWPNRZMWPYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31.[N+](=O)(O)[O-]

Origin of Product

United States

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